N,N-Dimethyl-2-((tetrahydrothiophen-3-yl)amino)acetamide
CAS No.:
Cat. No.: VC13391380
Molecular Formula: C8H16N2OS
Molecular Weight: 188.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H16N2OS |
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Molecular Weight | 188.29 g/mol |
IUPAC Name | N,N-dimethyl-2-(thiolan-3-ylamino)acetamide |
Standard InChI | InChI=1S/C8H16N2OS/c1-10(2)8(11)5-9-7-3-4-12-6-7/h7,9H,3-6H2,1-2H3 |
Standard InChI Key | MQWPDLICVMSNDU-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)CNC1CCSC1 |
Canonical SMILES | CN(C)C(=O)CNC1CCSC1 |
Introduction
Structural and Molecular Characteristics
Core Molecular Framework
The compound’s structure comprises three key components:
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Acetamide backbone: A central carbonyl group bonded to a nitrogen atom substituted with two methyl groups (-dimethyl).
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Tetrahydrothiophene ring: A saturated five-membered ring containing one sulfur atom, with an amino group (-NH-) at the 3-position.
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Linkage: The amino group of the tetrahydrothiophene is connected to the α-carbon of the acetamide moiety.
The molecular formula is , with a calculated molecular weight of 188.29 g/mol . The sulfur atom introduces polarity, while the dimethyl groups enhance lipophilicity, potentially influencing membrane permeability and bioavailability .
Comparative Analysis with Structural Analogs
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N-(2,4-Dimethylthiophen-3-yl)acetamide: This analog (PubChem CID 71412387) shares the acetamide-thiophene linkage but lacks the tetrahydro saturation and dimethyl substitution on nitrogen . Its molecular weight (169.25 g/mol) is lower, highlighting the impact of saturation and alkylation on steric and electronic properties.
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N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: A sulfone-modified derivative reported as a GIRK1/2 potassium channel activator . The sulfone group increases polarity compared to the thioether in the target compound, suggesting divergent pharmacological profiles.
Synthetic Strategies
Key Reaction Pathways
While no direct synthesis is documented, analogous methods from patent literature provide viable routes:
Alkylation of Primary Amines
Source describes the preparation of N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halates via nucleophilic substitution. Adapting this approach:
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Step 1: React tetrahydrothiophen-3-amine with chloroacetamide derivatives in the presence of a base (e.g., KCO) to form the secondary amine linkage.
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Step 2: Introduce dimethyl groups via reductive alkylation using formaldehyde and a reducing agent (e.g., NaBHCN) .
Phase-Transfer Catalysis
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/organic solvent) enhances reaction efficiency, as demonstrated in Source for similar acetamide syntheses. This method could mitigate solubility challenges posed by the tetrahydrothiophene ring.
Purification and Characterization
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Crystallization: Halide salts (e.g., hydrochloride) may be formed by treating the free base with HCl gas in ethanol, followed by recrystallization .
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Analytical Data:
Physicochemical Properties
The tetrahydrothiophene ring contributes to conformational rigidity, potentially enhancing binding affinity to biological targets compared to acyclic analogs .
Future Research Directions
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